Quantified Yield and Selectivity in Ligand-Free Suzuki-Miyaura Cross-Coupling
Methyl 4-bromocrotonate demonstrates excellent performance as an electrophilic partner in ligand-free Suzuki-Miyaura cross-coupling reactions with aryl and heteroarylboronic acids, achieving a yield of up to 81% and selectivity between 85% and 90% for the desired (E)-product [1]. This contrasts sharply with typical cross-coupling reactions of less activated alkyl bromides or vinyl halides, which often necessitate the use of expensive and toxic phosphine ligands or specialized catalysts to achieve comparable yields and selectivity . The ability to perform this transformation under mild, ligand-free conditions using commercially available Pd nanoparticles highlights a significant advantage in terms of cost-efficiency and operational simplicity.
| Evidence Dimension | Yield and (E)-selectivity in cross-coupling |
|---|---|
| Target Compound Data | Yield up to 81%, Selectivity 85-90% (E)-product |
| Comparator Or Baseline | Standard alkyl/vinyl bromides: often require ligands for high yield/selectivity; yield/selectivity highly variable without ligands |
| Quantified Difference | High yield and selectivity achieved without expensive/toxic ligands |
| Conditions | Ligand-free Suzuki-type cross-coupling with aryl/heteroarylboronic acids, Pd nanoparticles catalyst |
Why This Matters
This evidence supports the selection of methyl 4-bromocrotonate for synthesizing complex, stereodefined building blocks in a cost-effective and environmentally conscious manner.
- [1] De Bonis, A., et al. (2017). First application of homogeneous Pd nanoparticles prepared by pulsed laser ablation in liquid to a Suzuki-type reaction. CNR Institutional Research Information System. View Source
